molecular formula C11H13NO4 B132402 Dioxacarb CAS No. 6988-21-2

Dioxacarb

Cat. No.: B132402
CAS No.: 6988-21-2
M. Wt: 223.22 g/mol
InChI Key: SDKQRNRRDYRQKY-UHFFFAOYSA-N
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Description

Dioxacarb, also known as Elecron or Famid, is a phenyl methylcarbamate insecticide. It is primarily used to control pests in agricultural and non-agricultural settings. This compound functions as an inhibitor of cholinesterase, similar to organophosphates, and is known for its high toxicity to aquatic animals .

Scientific Research Applications

Dioxacarb has several scientific research applications, including:

Safety and Hazards

Dioxacarb is toxic if swallowed and is harmful to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .

Biochemical Analysis

Preparation Methods

Dioxacarb is synthesized through the reaction of 2-(1,3-dioxolan-2-yl)phenol with methyl isocyanate. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods involve the use of high-performance liquid chromatography (HPLC) to ensure the purity and quality of the compound .

Chemical Reactions Analysis

Dioxacarb undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various by-products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can lead to the formation of different carbamate derivatives.

    Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. .

Comparison with Similar Compounds

Dioxacarb is similar to other carbamate insecticides such as carbaryl, aldicarb, and methomyl. it is unique in its specific chemical structure and its high toxicity to aquatic animals. Unlike some other carbamates, this compound is not persistent in soils and has a low volatility, reducing its environmental impact .

Similar Compounds

  • Carbaryl
  • Aldicarb
  • Methomyl
  • Propoxur
  • Oxamyl

This compound’s unique properties make it a valuable compound in various scientific and industrial applications, despite its high toxicity and potential environmental impact.

Properties

IUPAC Name

[2-(1,3-dioxolan-2-yl)phenyl] N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-12-11(13)16-9-5-3-2-4-8(9)10-14-6-7-15-10/h2-5,10H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKQRNRRDYRQKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)OC1=CC=CC=C1C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041886
Record name Dioxacarb
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6988-21-2
Record name Dioxacarb
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6988-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dioxacarb [ANSI:BSI:ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dioxacarb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dioxacarb
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Record name DIOXACARB
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Synthesis routes and methods

Procedure details

methiocarb; isoprocarb; carbaryl; xylylcarb; CPMC, bufencarb; BPMC; carbofuran; propoxur, ethiofencarb; carbosulfan; Mydrol®; bendiocarb; aminocarb; chloetocarb and benzofuracarb.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Dioxacarb?

A1: this compound, like other carbamate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE) [, , ]. This enzyme is crucial for the breakdown of the neurotransmitter acetylcholine (ACh) in the nervous system. By inhibiting AChE, this compound leads to an excessive accumulation of ACh in the synapse, causing overstimulation of cholinergic receptors and ultimately leading to paralysis and death in target organisms.

Q2: What are the structural characteristics of this compound?

A2: this compound is a carbamate insecticide with the chemical name 2-(1,3-dioxolan-2-yl)phenyl methylcarbamate. Its molecular formula is C11H13NO5, and it has a molecular weight of 239.23 g/mol [, , ].

Q3: Does this compound degrade at high temperatures?

A3: Yes, this compound is known to be thermolabile []. Studies have shown that it degrades significantly at temperatures above its boiling point, producing methyl isocyanate and the corresponding phenol. Different injection techniques in gas chromatography can influence the extent of thermal degradation observed [].

Q4: Is there any information about how the structure of this compound relates to its activity?

A4: While specific SAR studies on this compound were not present in the provided abstracts, its classification as an N-methylcarbamate [, ] suggests its activity is linked to the carbamate functional group. Modifications to this group or the aromatic ring could significantly influence its interaction with AChE and thus its potency and selectivity.

Q5: How stable is this compound in biological samples?

A5: this compound can degrade in biological samples like beef, duck, and chicken liver tissues over time, especially at room temperature []. The study suggests cryogenic storage conditions are crucial for preserving this compound concentrations for accurate analysis.

Q6: What is the toxicity profile of this compound?

A6: this compound is classified as highly toxic to fish []. Studies show a range of LC50 values for different fish species. Additionally, research indicates potential cytotoxic and genotoxic effects of this compound in human peripheral blood lymphocytes [] and structural and functional changes in the brain and spinal cord of exposed animals [, ].

Q7: Has resistance to this compound been observed in insects?

A7: Yes, resistance to this compound has been reported in several insect species. For instance, studies in Bulgaria identified varying levels of resistance to this compound in different populations of the German cockroach (Blattella germanica) []. Similarly, research has shown that housefly populations in Hungary exhibit resistance to this compound [].

Q8: What analytical techniques are used to detect and quantify this compound?

A8: Various methods have been employed to determine this compound levels in different matrices. These include:

  • Gas chromatography coupled with mass spectrometry (GC-MS): used for analyzing this compound residues in vegetables after extraction and cleanup using methods like QuEChERS [].
  • Liquid chromatography (LC): utilized for determining this compound and other N-methylcarbamates in drinking water [] and animal tissues [].
  • Thin-layer chromatography (TLC): used to analyze this compound and other pesticides in soil samples with different adsorbents and developing solvents [].

Q9: Does this compound pose any environmental risks?

A9: While specific details on the environmental fate and impact of this compound are limited in the provided abstracts, its use as a pesticide suggests potential risks to non-target organisms [, ]. Further research is needed to fully assess its persistence, bioaccumulation potential, and effects on ecosystems.

Q10: Are there alternative insecticides being investigated for replacing or supplementing this compound?

A10: Research explores various insecticide combinations for controlling pests while managing resistance. Studies have investigated the efficacy of mixtures containing deltamethrin, organophosphates, carbamates (including this compound), pyrethroids, and insect growth regulators against houseflies [, ]. This highlights the ongoing search for effective alternatives and strategies to combat insecticide resistance.

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